REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=[O:28])[NH:10][C:11]1([C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:20][CH2:19][C:14]2(OCC[O:15]2)[CH2:13][CH2:12]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)(O)[O-].[Na+]>CC(C)=O.Cl>[CH2:1]([O:8][C:9](=[O:28])[NH:10][C:11]1([C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:20][CH2:19][C:14](=[O:15])[CH2:13][CH2:12]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
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Name
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[8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]dec-8-yl]-carbamic acid benzyl ester
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Quantity
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2.75 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC(NC1(CCC2(OCCO2)CC1)C1=CC=C(C=C1)F)=O
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Name
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|
Quantity
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30 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Name
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|
Quantity
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15 mL
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Type
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solvent
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted twice with dichloromethane
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Name
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|
Type
|
|
Smiles
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C(C1=CC=CC=C1)OC(NC1(CCC(CC1)=O)C1=CC=C(C=C1)F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |